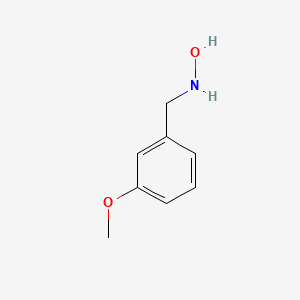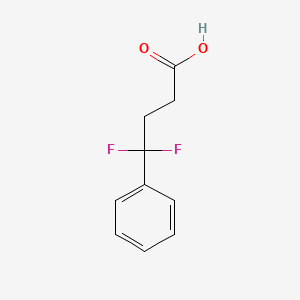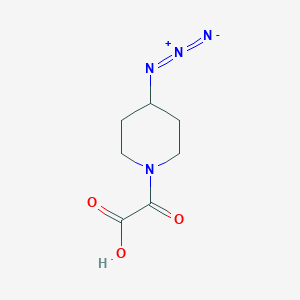![molecular formula C12H20N2 B13539483 4-[(1S)-1-aminoethyl]-N,N-diethylaniline CAS No. 1228556-72-6](/img/structure/B13539483.png)
4-[(1S)-1-aminoethyl]-N,N-diethylaniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[(1S)-1-aminoethyl]-N,N-diethylaniline is an organic compound with a molecular weight of 192.3 g/mol. It is characterized by the presence of an aminoethyl group attached to the aniline ring, along with two ethyl groups on the nitrogen atom. This compound is known for its unique reactivity and selectivity, making it valuable in various scientific research applications .
Méthodes De Préparation
The synthesis of 4-[(1S)-1-aminoethyl]-N,N-diethylaniline can be achieved through several synthetic routes. One common method involves the reduction of a precursor compound, followed by the introduction of the aminoethyl group. The reaction conditions typically involve the use of reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in an inert solvent like tetrahydrofuran (THF). The reaction is carried out under controlled temperature and pressure to ensure high yield and purity .
For industrial production, the process is scaled up using similar reaction conditions but with larger quantities of reagents and solvents. The reaction is often carried out in a continuous flow reactor to ensure consistent product quality and yield .
Analyse Des Réactions Chimiques
4-[(1S)-1-aminoethyl]-N,N-diethylaniline undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding quinone derivatives.
Reduction: Reduction reactions can be performed using reducing agents like LiAlH4 or NaBH4 to yield amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the aminoethyl group can be replaced by other nucleophiles under appropriate conditions.
Common reagents and conditions used in these reactions include acidic or basic catalysts, varying temperatures, and inert atmospheres to prevent unwanted side reactions. The major products formed from these reactions depend on the specific reagents and conditions used .
Applications De Recherche Scientifique
4-[(1S)-1-aminoethyl]-N,N-diethylaniline has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique reactivity makes it valuable in the development of new synthetic methodologies.
Biology: The compound is used in the study of enzyme mechanisms and as a substrate in biochemical assays.
Industry: The compound is used in the production of dyes, pigments, and other specialty chemicals.
Mécanisme D'action
The mechanism by which 4-[(1S)-1-aminoethyl]-N,N-diethylaniline exerts its effects involves its interaction with specific molecular targets. The aminoethyl group allows the compound to form hydrogen bonds and electrostatic interactions with target molecules, influencing their activity. The pathways involved in its mechanism of action include enzyme inhibition, receptor binding, and modulation of signal transduction pathways .
Comparaison Avec Des Composés Similaires
4-[(1S)-1-aminoethyl]-N,N-diethylaniline can be compared with other similar compounds such as:
N-[(1S)-1-(aminocarbonyl)-4-(ethanimidoylamino)butyl]benzamide: This compound has a similar structure but with different functional groups, leading to distinct reactivity and applications.
4-[(1S)-1-aminoethyl]-N,N-dimethylbenzenesulfonamide: This compound has a sulfonamide group instead of the ethyl groups, which affects its chemical properties and uses.
The uniqueness of this compound lies in its specific combination of functional groups, which confer unique reactivity and selectivity, making it valuable in various scientific and industrial applications.
Propriétés
Numéro CAS |
1228556-72-6 |
|---|---|
Formule moléculaire |
C12H20N2 |
Poids moléculaire |
192.30 g/mol |
Nom IUPAC |
4-[(1S)-1-aminoethyl]-N,N-diethylaniline |
InChI |
InChI=1S/C12H20N2/c1-4-14(5-2)12-8-6-11(7-9-12)10(3)13/h6-10H,4-5,13H2,1-3H3/t10-/m0/s1 |
Clé InChI |
AOFFRNRKONGMMO-JTQLQIEISA-N |
SMILES isomérique |
CCN(CC)C1=CC=C(C=C1)[C@H](C)N |
SMILES canonique |
CCN(CC)C1=CC=C(C=C1)C(C)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-chloro-4-(trifluoromethyl)-5H,6H,7H-pyrrolo[3,4-d]pyrimidinehydrochloride](/img/structure/B13539402.png)






![N-(propan-2-yl)pentacyclo[6.3.0.0^{2,6}.0^{3,10}.0^{5,9}]undecan-4-amine](/img/structure/B13539430.png)
![2-[(Pyridin-3-yl)amino]ethan-1-olhydrochloride](/img/structure/B13539441.png)




![Tert-butyl2-[(piperidin-4-yl)methyl]pyrrolidine-1-carboxylate](/img/structure/B13539481.png)
